2-Amino-2-ethyl-4-fluorobutan-1-ol

Description

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in fluorinated compounds within medicinal chemistry and materials science. 2-Amino-2-ethyl-4-fluorobutan-1-ol is a specific example of a fluorinated amino alcohol, a class of compounds recognized for their unique potential.

Fluorinated amino alcohols are a class of organic compounds that have garnered considerable attention in modern chemical research. The strategic incorporation of fluorine atoms into amino alcohol structures can lead to profound changes in their properties. Fluorine's high electronegativity, second only to helium, and its relatively small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, which can significantly modify the electronic and steric nature of a molecule.

This modification can enhance metabolic stability, increase binding affinity to biological targets, and alter lipophilicity, all of which are crucial parameters in the development of new therapeutic agents. Consequently, fluorinated amino acids and their derivatives are important building blocks in the synthesis of novel pharmaceuticals. Research has shown that the introduction of fluorine can improve the efficacy and pharmacokinetic profiles of drug candidates.

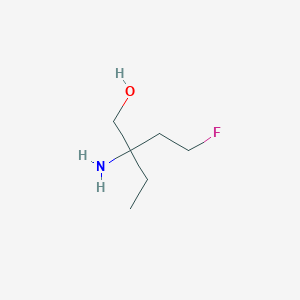

This compound is a chiral molecule that combines the functional groups of an amine, an alcohol, and an alkyl fluoride (B91410). Its structure consists of a four-carbon butane (B89635) backbone. At the second carbon position, there is both an amino group (-NH₂) and an ethyl group (-CH₂CH₃). The first carbon is part of a primary alcohol group (-CH₂OH), and the fourth carbon is attached to a fluorine atom (-F).

While the compound is commercially available, indicating its use in chemical synthesis, detailed research findings and specific applications for this compound are not widely documented in publicly available scientific literature. Its importance is inferred from the general utility of fluorinated building blocks in creating more complex molecules with desirable properties.

Below is a table summarizing the basic chemical identifiers for this compound. sigmaaldrich.com

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2059943-74-5 |

| InChI Code | 1S/C6H14FNO/c1-2-6(8,5-9)3-4-7/h9H,2-5,8H2,1H3 |

| InChI Key | WQVJUZJHRBSRTB-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14FNO |

|---|---|

Molecular Weight |

135.18 g/mol |

IUPAC Name |

2-amino-2-ethyl-4-fluorobutan-1-ol |

InChI |

InChI=1S/C6H14FNO/c1-2-6(8,5-9)3-4-7/h9H,2-5,8H2,1H3 |

InChI Key |

WQVJUZJHRBSRTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCF)(CO)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Amino 2 Ethyl 4 Fluorobutan 1 Ol

Functional Group Transformations of the Amino Moiety

The primary amino group in 2-Amino-2-ethyl-4-fluorobutan-1-ol is a key site for a variety of chemical modifications, allowing for the introduction of diverse structural motifs.

Acylation and Amide Bond Formation Reactions

The nucleophilic nature of the primary amine facilitates its reaction with a range of acylating agents to form stable amide bonds. This transformation is fundamental in medicinal chemistry and materials science for the synthesis of more complex molecules. The general chemoselectivity of acylating the amino group in the presence of a hydroxyl group is a well-established principle, often achievable without the need for protecting the alcohol. google.comtsijournals.com

Common acylating agents include acyl chlorides and acid anhydrides. mdpi.com The reaction typically proceeds under basic conditions or by using coupling agents to activate the carboxylic acid. The rate and yield of the acylation can be influenced by the steric hindrance around the amino group and the electronic properties of the acylating agent.

Table 1: Representative Acylation Reactions of Primary Amines

| Acylating Agent | Reaction Conditions | Product Type |

| Acetyl Chloride | Aprotic solvent, base (e.g., triethylamine) | N-Acetylated amide |

| Acetic Anhydride | Catalyst- and solvent-free or with a mild catalyst | N-Acetylated amide |

| Benzoyl Chloride | Schotten-Baumann conditions (aq. base) | N-Benzoylated amide |

| Carboxylic Acid + Coupling Agent | e.g., DCC, EDC in an aprotic solvent | General amide |

This table represents typical reactions for primary amines and are expected to be applicable to this compound.

Alkylation and Reductive Amination Pathways

The amino group can undergo N-alkylation through various methods. Direct alkylation with alkyl halides is a common approach where the amine acts as a nucleophile. wikipedia.orgmsu.edu However, this method can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comwikipedia.org This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. youtube.com This method is highly efficient for the synthesis of secondary and tertiary amines. organic-chemistry.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The synthesis of primary amines from alcohols can also be achieved through reductive amination using ammonia. mdpi.comorganic-chemistry.org

Table 2: Comparison of Alkylation and Reductive Amination

| Method | Reagents | Key Features |

| Direct Alkylation | Alkyl Halide | Simple, but can lead to over-alkylation. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Controlled mono- or di-alkylation, versatile. |

| Hydrogen-Borrowing Alkylation | Alcohol, Catalyst | Atom-economical, environmentally friendly. nih.gov |

This table outlines general pathways for amine alkylation.

Formation of Urea (B33335) and Related Derivatives

The primary amine of this compound can react with isocyanates to form urea derivatives. wikipedia.org This reaction is typically rapid and efficient. Alternatively, ureas can be synthesized through reactions with phosgene (B1210022) or its equivalents, though these reagents are highly toxic. nih.gov More modern and safer methods involve the use of carbamates or the direct reaction with carbon dioxide and another amine under specific catalytic conditions. rsc.orgcommonorganicchemistry.com The formation of ureas is a significant transformation, as the urea functional group is a common feature in many biologically active compounds. nih.gov

Reactions Involving the Hydroxyl Group

The primary hydroxyl group offers another site for derivatization, allowing for the formation of esters and ethers, or modification through oxidation and reduction.

Esterification and Etherification Protocols

Esterification of the primary alcohol can be achieved by reacting it with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. byjus.commonash.edu Acid catalysts are commonly employed in reactions with carboxylic acids to facilitate the condensation. masterorganicchemistry.com Selective O-acylation of amino alcohols can be achieved under acidic conditions, which protonate the more basic amino group, preventing it from reacting. nih.gov

Etherification can be carried out under basic conditions, for instance, through a Williamson-type synthesis where the alcohol is first deprotonated to form an alkoxide, which then displaces a halide from an alkyl halide. nih.govgoogle.com Acid-catalyzed dehydration of primary alcohols can also lead to symmetrical ethers. masterorganicchemistry.com Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. nih.govacs.org

Table 3: Common Reactions of Primary Alcohols

| Reaction | Reagents | Product |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride, Base | Ester |

| Etherification (Williamson) | Base, Alkyl Halide | Ether |

| Acid-Catalyzed Etherification | Acid Catalyst, Heat | Symmetrical Ether |

This table summarizes general reactions for primary alcohols.

Oxidation and Reduction Pathways

The primary alcohol moiety can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. louisville.edu Selective oxidation of the alcohol in the presence of the amine can be challenging but has been achieved using specific catalytic systems, such as those based on copper and TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl). elsevierpure.comnih.gov Gold catalysts have also been explored for the selective oxidation of amino alcohols. mdpi.com

While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation to an alkyl group, which is a challenging transformation requiring harsh conditions. More commonly, reduction in the context of amino alcohols refers to the reduction of other functional groups that may be introduced into the molecule. The reduction of amino acids to amino alcohols is a common synthetic route. stackexchange.comjocpr.com

The presence of a fluorine atom can influence the reactivity of the molecule. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the nearby amino group and increase the acidity of the hydroxyl proton, potentially affecting the rates and conditions of the reactions described above. mdpi.comrsc.org

Transformations Affecting the Fluorinated Moiety

The fluorine atom in this compound defines many of its key physical and chemical properties. Transformations targeting this part of the molecule are of interest for modifying its characteristics. Such transformations primarily involve either the cleavage of the existing carbon-fluorine (C-F) bond or the introduction of additional fluorine atoms.

Investigating the Retention and Potential Lability of the Carbon-Fluorine Bond under Reaction Conditions

The C-F bond is the strongest single bond to carbon in organic chemistry, which imparts significant chemical and thermal stability to fluorinated compounds. wikipedia.organylearn.ai This high stability is a result of the large difference in electronegativity between carbon (2.5) and fluorine (4.0), which leads to a highly polarized and strong covalent bond with substantial ionic character. wikipedia.orgalfa-chemistry.com

The bond dissociation energy (BDE) for a typical primary alkyl C-F bond is significantly higher than that of other carbon-halogen or carbon-hydrogen bonds, as illustrated in the table below. wikipedia.org This inherent strength means that the C-F bond in this compound is expected to be highly robust and remain intact under a wide range of common synthetic conditions, such as those used for the derivatization of the amino or hydroxyl groups.

Table 1: Comparison of Bond Dissociation Energies (BDEs) for CH₃-X

| Bond (X) | BDE (kcal/mol) |

|---|---|

| F | 115 |

| H | 104.9 |

| Cl | 83.7 |

| Br | 72.1 |

| I | 57.6 |

Data sourced from established chemical literature. wikipedia.org

Despite its high stability, the lability of the C-F bond can become a factor under specific and often harsh reaction conditions. Potential pathways for C-F bond cleavage include:

Reductive Defluorination: This typically requires potent reducing agents or catalytic systems capable of activating the strong C-F bond.

Elimination Reactions (Dehydrofluorination): While the fluorine in this compound is on a primary carbon and not adjacent to a particularly acidic proton, base-mediated elimination could be a possibility under forcing conditions, analogous to the dehydrofluorination of other fluoroalkanes.

Enzymatic Cleavage: Certain metalloenzymes are capable of mediating C-F bond cleavage, although this is a highly specialized process and not a feature of general chemical reactivity. nih.gov

In the context of typical derivatization strategies for this compound, the retention of the C-F bond is the overwhelmingly expected outcome. Its potential lability would only be a consideration under specific, targeted chemical transformations that are designed to be aggressive enough to overcome the high bond energy.

Introduction of Additional Fluorine Atoms or Fluorinated Functional Groups

Synthesizing polyfluorinated analogues of this compound can be a strategy to further modulate its properties. This can be approached by either fluorinating the existing carbon skeleton or by introducing functional groups that already contain fluorine.

Direct Fluorination of C-H Bonds: One potential route is the direct replacement of hydrogen atoms with fluorine via electrophilic fluorination. wikipedia.org This method utilizes reagents with an electron-deficient fluorine atom that can react with a carbon-centered nucleophile. While the unactivated C-H bonds in the butanol backbone are challenging substrates, this approach is theoretically possible. Reagents such as Selectfluor™ are known to fluorinate a range of organic substrates, including ketones and other activated compounds. sigmaaldrich.comresearchgate.net The application to an unactivated alkyl chain would likely require harsh conditions or specific catalytic systems.

Fluorination via Functional Group Transformation: A more plausible strategy involves modifying the existing functional groups of this compound into intermediates that are more amenable to fluorination. For example:

Oxidation of the primary alcohol to an aldehyde or ketone.

Subsequent fluorination of the α-position to the carbonyl using an electrophilic fluorine source.

gem-Difluorination of the ketone using a deoxyfluorinating agent like Deoxo-Fluor™. organic-chemistry.org

Table 2: Selected Electrophilic and Deoxyfluorinating Reagents for Potential Derivatization

| Reagent Name | Abbreviation / Common Name | Typical Application |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Electrophilic fluorination of electron-rich substrates (e.g., enolates, enamides). wikipedia.orgresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination of a wide range of nucleophiles. wikipedia.org |

| Diethylaminosulfur trifluoride | DAST | Deoxyfluorination of alcohols and aldehydes to form mono- and difluorides. nih.gov |

These strategies represent potential synthetic pathways for creating derivatives of this compound with increased fluorine content. The choice of method would depend on the desired position and number of additional fluorine atoms.

No Specific Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research or detailed applications concerning the chemical compound This compound could be identified. The performed searches aimed to gather information on its use as a chiral building block, its role in ligand design for catalysis, and as a precursor for synthesizing fluorinated heterocycles, as per the requested article outline.

The search results did not yield any scholarly articles, patents, or detailed experimental data specifically investigating "this compound." While there is extensive research on structurally similar fluorinated amino alcohols and their applications in asymmetric synthesis and medicinal chemistry, this body of work does not directly address the unique properties and synthetic utility of the specified compound.

Due to the absence of specific data, it is not possible to generate the requested in-depth and scientifically accurate article. Constructing such an article without direct research findings would require speculation and extrapolation from other compounds, which would not meet the standards of scientific accuracy and would violate the strict focus on the requested subject.

Therefore, the detailed sections and subsections of the proposed article outline, including its role in stereocontrolled reactions, utility in complex molecule construction, design of chiral fluorine-containing ligands, application in enantioselective catalysis, and as a precursor for fluorinated heterocycles, cannot be substantiated with any available scientific evidence pertaining to this compound.

Applications of 2 Amino 2 Ethyl 4 Fluorobutan 1 Ol in Advanced Organic Synthesis and Catalysis

Precursor for the Synthesis of Fluorinated Heterocycles and Scaffold Modifications

Preparation of Fluorinated Amino Acid Derivatives

The synthesis of fluorinated amino acids is a significant area of research in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability and altered acidity. nih.gov While no direct synthesis of fluorinated amino acids from 2-Amino-2-ethyl-4-fluorobutan-1-ol has been reported, its structure suggests it could serve as a precursor. The primary alcohol could be oxidized to a carboxylic acid, and the amino group could be protected and deprotected to yield a non-proteinogenic α-amino acid.

A common strategy for preparing fluorinated amino acids involves the use of fluorinated building blocks. For instance, the reduction of α-aminoalkyl trifluoromethyl ketones is a known method to produce β-amino-α-trifluoromethyl alcohols, which are precursors to fluorinated amino acids. nih.gov Similarly, the reaction of fluorinated aldehydes with nitroalkanes, followed by reduction, yields β-amino alcohols that can be further transformed. nih.gov

Table 1: Potential Reactions for the Conversion of this compound to a Fluorinated Amino Acid

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference for Analogous Transformation |

| Oxidation of Primary Alcohol | Jones reagent (CrO₃/H₂SO₄), Pyridinium chlorochromate (PCC), or TEMPO-mediated oxidation | 2-Amino-2-ethyl-4-fluorobutanoic acid | nih.gov |

| Amino Group Protection | Boc-anhydride (Boc₂O), Fmoc-Cl | N-protected 2-Amino-2-ethyl-4-fluorobutanoic acid | nih.gov |

| De-esterification (if applicable) | LiOH, NaOH | Final fluorinated amino acid |

It is important to note that the ethyl group at the α-position would result in a quaternary α-carbon, which can be challenging to synthesize and is a feature of interest in creating sterically hindered amino acids. researchgate.net

Construction of Fluorine-Containing Scaffolds for Medicinal Chemistry and Biological Research

Fluorinated scaffolds are highly sought after in drug discovery. The bifunctional nature of this compound makes it a candidate for the synthesis of various heterocyclic scaffolds. The amino and hydroxyl groups can participate in cyclization reactions to form rings such as oxazines, piperazines, or morpholines, depending on the reaction partners.

For example, fluorinated β-amino alcohols are known to be versatile precursors for the synthesis of fluorinated heterocycles. nih.gov The reaction of a β-amino alcohol with an appropriate electrophile can lead to the formation of a six-membered ring. The fluorine atom on the side chain can influence the electronic properties and conformation of the resulting scaffold, which can be beneficial for biological activity.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Scaffold Type | Potential Synthetic Route | Key Features | Reference for Analogous Transformation |

| Fluorinated Oxazolidine | Reaction with an aldehyde or ketone | Protection of both amino and alcohol groups, chiral auxiliary potential | mdpi.com |

| Fluorinated Piperidine | Intramolecular cyclization after conversion of the alcohol to a leaving group | Important scaffold in CNS-active compounds | nih.gov |

| Fluorinated Morpholine | Reaction with a two-carbon electrophile that can react with both the amine and alcohol | Bioisostere for other cyclic ethers | Not directly found, but plausible |

The presence of the fluorine atom can also be leveraged in the synthesis. For example, fluoroalkyl amino reagents (FARs) are used to introduce fluorinated substituents onto heterocyclic systems. nih.gov While this compound is not a FAR itself, its synthesis would likely involve fluorination chemistry that is relevant to the construction of other fluorinated molecules.

Role as a Specialized Research Reagent in Organic Reactions

Due to the lack of specific literature, the role of this compound as a specialized research reagent is speculative. However, based on its structure, several potential roles can be envisioned.

As a chiral molecule (assuming it is resolved into its enantiomers), it could serve as a chiral ligand for metal-catalyzed reactions. The amino and alcohol groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations. Chiral amino alcohols are well-established ligands in asymmetric synthesis. nih.gov

Furthermore, the compound could act as a chiral building block in the total synthesis of complex natural products or pharmaceuticals. The defined stereochemistry of the amino and alcohol groups, along with the fluorine-containing side chain, could be incorporated into a larger molecule to control its three-dimensional structure.

Finally, in the context of catalysis, it could be a precursor to an organocatalyst . For example, the amino group could be part of a proline-type or other amine-based catalyst structure, with the fluorinated side chain modulating its solubility and electronic properties.

Table 3: Potential Roles as a Specialized Research Reagent

| Role | Mechanism of Action | Potential Applications | Reference for Analogous Compounds |

| Chiral Ligand | Coordination to a metal center to create a chiral catalytic environment. | Asymmetric hydrogenation, alkylation, and cycloaddition reactions. | nih.gov |

| Chiral Building Block | Incorporation into a larger molecule to impart specific stereochemistry. | Total synthesis of complex molecules with fluorinated moieties. | nih.gov |

| Organocatalyst Precursor | Modification to form a catalytically active species. | Asymmetric aldol (B89426) reactions, Michael additions. | Not directly found, but a known application for amino alcohols. |

Advanced Spectroscopic and Structural Characterization of 2 Amino 2 Ethyl 4 Fluorobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For a comprehensive analysis of 2-Amino-2-ethyl-4-fluorobutan-1-ol, a combination of different NMR experiments would be required.

Multi-Nuclear NMR for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C)

A complete structural determination of this compound would necessitate the use of multi-nuclear NMR techniques, primarily ¹H and ¹³C NMR.

¹H NMR (Proton NMR): This technique would identify the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons of the ethyl group, the methylene (B1212753) groups of the butane (B89635) chain, the hydroxyl group, and the amino group.

¹³C NMR (Carbon-13 NMR): This would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would be influenced by the attached functional groups, particularly the fluorine, oxygen, and nitrogen atoms.

Application of NMR in Mechanistic Investigations of Chemical Reactions

NMR spectroscopy is a powerful tool for studying reaction mechanisms. By monitoring the changes in the NMR spectrum over the course of a reaction involving this compound, it would be possible to identify reaction intermediates, determine reaction kinetics, and elucidate the stereochemical outcome of transformations. For instance, changes in the chemical shifts of the carbons and protons adjacent to the fluorine, amino, or hydroxyl groups could provide insights into their participation in a chemical reaction.

Mass Spectrometry (MS) for Precise Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight, which in turn confirms its elemental composition.

The fragmentation pattern observed in the mass spectrum, typically generated by techniques like electron ionization (EI), would offer valuable structural information. Characteristic fragmentation pathways for amino alcohols often involve the loss of small neutral molecules such as water, ammonia, or alkyl radicals. The presence of the fluorine atom would also lead to specific fragmentation patterns that could be diagnostic for this class of compounds.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, it is often possible to form crystalline derivatives or complexes.

Should a crystalline form be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously establish the molecular conformation in the solid state and reveal details of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, as well as potential interactions involving the fluorine atom.

Computational and Theoretical Investigations of 2 Amino 2 Ethyl 4 Fluorobutan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a foundational understanding of the molecular system at the electronic level. These methods allow for the prediction of various properties before a compound is even synthesized.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-electron systems, such as 2-Amino-2-ethyl-4-fluorobutan-1-ol. This approach is used to determine the molecule's ground-state electron density and, from that, its total energy and other electronic properties.

Geometry optimization is a key application of DFT in this context. By calculating the forces on each atom, the method iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface, which corresponds to a stable three-dimensional structure of the molecule. For this compound, this process would reveal crucial information about bond lengths, bond angles, and dihedral angles.

A hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound, as would be determined by DFT calculations, is presented below.

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.54 |

| C2-C3 Bond Length (Å) | 1.53 |

| C3-C4 Bond Length (Å) | 1.52 |

| C4-F Bond Length (Å) | 1.39 |

| C2-N Bond Length (Å) | 1.47 |

| C1-O Bond Length (Å) | 1.43 |

| O-H Bond Length (Å) | 0.96 |

| N-H Bond Length (Å) | 1.01 |

| C1-C2-C3 Bond Angle (°) | 112.5 |

| C2-C3-C4 Bond Angle (°) | 110.8 |

| C3-C4-F Bond Angle (°) | 109.5 |

| H-O-C1 Bond Angle (°) | 109.4 |

| H-N-C2 Bond Angle (°) | 109.5 |

Note: The data in this table is hypothetical and serves as an example of the output from a DFT geometry optimization calculation.

Ab Initio Methods for Predicting Molecular Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally expensive than DFT, can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations, such as Hartree-Fock (HF) theory, Møller-Plesset (MP) perturbation theory, or Coupled Cluster (CC) theory, could be employed to predict a range of properties. These include, but are not limited to, dipole moment, polarizability, and vibrational frequencies, which are essential for interpreting spectroscopic data (e.g., infrared and Raman spectra).

Conformational Analysis and Rotational Isomerism

Identification and Characterization of Stable Conformers

A systematic conformational search would be the first step in this analysis. This involves rotating around the single bonds of the molecule and calculating the energy at each step to identify the local minima on the potential energy surface. Each of these minima corresponds to a stable conformer. For this compound, key rotations would be around the C1-C2, C2-C3, and C3-C4 bonds.

Elucidation of Energetic Landscapes and Intramolecular Interactions

Once the stable conformers are identified, their relative energies can be calculated to determine their populations at a given temperature. The energetic landscape provides a comprehensive picture of the conformational flexibility of the molecule.

Intramolecular interactions play a significant role in stabilizing or destabilizing different conformers. In this compound, potential intramolecular hydrogen bonds between the hydroxyl group (-OH) and the amino group (-NH2), or between these groups and the fluorine atom, would be of particular interest. These interactions can significantly influence the preferred conformation of the molecule.

A hypothetical relative energy table for different conformers is shown below.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 | 0.00 | O-H···N Hydrogen Bond |

| 2 | 1.25 | O-H···F Interaction |

| 3 | 2.50 | Steric Hindrance |

Note: This table is a hypothetical representation of the results of a conformational analysis.

Mechanistic Studies of Reactions Involving this compound

Computational methods are also powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing insights into reaction pathways and kinetics.

For this compound, potential reactions for mechanistic study could include nucleophilic substitution at the carbon bearing the fluorine atom, or reactions involving the amino and hydroxyl functional groups. Theoretical calculations could help predict the feasibility of different reaction pathways and guide experimental efforts.

Theoretical Prediction of Chemical Behavior and Reactivity Descriptors

Reactivity descriptors derived from quantum chemical calculations provide a quantitative measure of a molecule's propensity to undergo certain types of reactions. These descriptors are based on the electronic structure of the molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests higher reactivity.

For this compound, a molecular orbital analysis would reveal the spatial distribution of these frontier orbitals. The HOMO would likely be localized on the nitrogen atom of the amino group, indicating that this is the most probable site for electrophilic attack. The LUMO, on the other hand, would likely be distributed around the more electronegative atoms and the C-F bond, suggesting potential sites for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Similar Small Organic Molecule

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

| Note: These are example values and not specific to this compound. |

The distribution of electron density in a molecule is not uniform, leading to partial positive and negative charges on different atoms. This charge distribution can be calculated using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The resulting atomic charges can help in understanding the molecule's polarity and its interactions with other polar molecules, including solvents and reagents.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-ethyl-4-fluorobutan-1-ol, considering steric and electronic effects from the ethyl and fluoro substituents?

- Methodological Answer : The synthesis of branched amino alcohols like this compound requires careful selection of precursors and reaction conditions. A plausible route involves:

- Nucleophilic substitution : React 4-fluoro-1-bromobutane with a protected amine (e.g., tert-butyl carbamate) to introduce the ethyl-amino group at position 2. Deprotection with acidic conditions yields the final product.

- Reductive amination : Use 4-fluorobutan-1-one and ethylamine in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine, followed by stereochemical resolution if required.

- Key considerations : Monitor steric hindrance from the ethyl group and fluorine's electron-withdrawing effects, which may slow reaction kinetics. Use TLC or GC-MS to track intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with deuterated solvents (e.g., D₂O or CDCl₃) to confirm the presence of fluorine (via splitting patterns) and ethyl/amine groups. ¹⁹F NMR is critical for verifying fluorination at position 3.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (C₆H₁₄FNO) and detect isotopic peaks from fluorine.

- Purity assessment : Combine HPLC with UV/RI detectors and compare retention times against standards. Ensure >95% purity for experimental reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid generating aerosols.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Label containers with GHS hazard symbols (e.g., corrosive, irritant) .

Advanced Research Questions

Q. How does stereochemistry at the chiral 2-amino center influence the compound’s reactivity or biological activity?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral column chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with tartaric acid derivatives.

- Activity assays : Test resolved enantiomers in receptor-binding assays (e.g., fluorophore-tagged GPCRs) to assess stereospecific interactions.

- Computational modeling : Use density functional theory (DFT) to predict enantiomer-specific binding energies with target proteins (e.g., enzymes or transporters) .

Q. What computational strategies can predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model the compound’s behavior in aqueous solutions (pH 3–10) to identify hydrolysis-prone bonds (e.g., amine-fluorine interactions).

- Thermogravimetric analysis (TGA) : Experimentally validate thermal decomposition thresholds (e.g., 150–200°C) and correlate with simulation data.

- pKa prediction : Use software like MarvinSketch to estimate amine group basicity, which affects solubility and reactivity .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Cross-database validation : Compare NMR/MS data across PubChem, Reaxys, and NIST Chemistry WebBook. Note solvent-specific shifts (e.g., DMSO vs. CDCl₃).

- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in crowded spectral regions.

- Collaborative verification : Share raw data via platforms like Zenodo for peer validation .

Q. What methodologies assess the environmental impact of this compound in wastewater or soil systems?

- Methodological Answer :

- Biodegradation assays : Use OECD 301B (ready biodegradability) protocols with activated sludge to measure half-life under aerobic conditions.

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201) at 1–100 ppm concentrations.

- Soil mobility : Perform column leaching experiments with varying soil types (sand, clay) to estimate groundwater contamination potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.